1-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-8-1-2-10(11(16)5-8)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMFMGGZTMSHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the azetidin-3-yl intermediate. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
1-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Key Observations:
Antimicrobial Activity: Pyridine-amino-methyl derivatives (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) exhibit moderate activity against Escherichia coli and Bacillus subtilis (MIC ~80–100 µg/mL), comparable to penicillin standards .
Enzyme Inhibition :
- 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives show IC₅₀ values of 5.2–160.4 µM against GABA-transaminase, a key enzyme in epilepsy pathways . The azetidine ring in the target compound could introduce steric hindrance, altering enzyme-binding kinetics compared to aryloxy-substituted analogs.
Synthetic Utility: Organothio derivatives (e.g., 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione) are employed as sulfur-transfer reagents in HBr-mediated sulfenylation reactions . The 2,4-dichlorobenzoyl group may reduce nucleophilicity, making the target compound less reactive in such transformations compared to organothio analogs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The 2,4-dichlorobenzoyl group increases logP by ~1.7 units compared to acetylphenyl analogs, suggesting improved membrane permeability but reduced aqueous solubility.
- Higher molecular weight (>350 g/mol) may limit blood-brain barrier penetration compared to smaller derivatives like 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione (MW 261.3 g/mol) .
Biological Activity
1-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Acylation with 2,4-Dichlorobenzoyl Chloride : The azetidine derivative is acylated using a base to introduce the 2,4-dichlorobenzoyl group.
- Formation of the Pyrrolidine Dione : The final step involves cyclization to form the pyrrolidine-2,5-dione structure.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of azetidinones, including compounds similar to this compound, show potent antimicrobial properties. For instance:
- Bacterial Inhibition : The compound has been tested against various bacteria such as Staphylococcus aureus and Bacillus anthracis, showing significant inhibition .
- Fungal Activity : It also exhibits antifungal properties against pathogens like Candida albicans .
Anticancer Properties
There is ongoing research into the anticancer potential of this compound. Preliminary studies suggest that it may inhibit tumor cell proliferation by targeting specific cellular pathways involved in cancer progression.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell survival.
- Receptor Modulation : It could modulate receptor activity involved in signaling pathways related to inflammation and cell growth.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
Q & A
Basic Research Questions
Q. What are the optimized laboratory synthesis routes for 1-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione?
- Methodology :
- Step 1 : Cyclization of azetidine precursors with 2,4-dichlorobenzoyl chloride under anhydrous conditions (e.g., THF, 0–5°C, 2 hours).
- Step 2 : Coupling the azetidine intermediate with pyrrolidine-2,5-dione via nucleophilic substitution (e.g., K₂CO₃, DMF, 80°C, 12 hours).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >90% purity.
- Key Tools : Reaction monitored via TLC (Rf = 0.3–0.4) and confirmed by LC-MS .
Q. How is the molecular structure of this compound validated?
- Analytical Techniques :
- X-ray Crystallography : Resolves bond angles (e.g., 109.5° for sp³ carbons) and confirms stereochemistry of the azetidine-pyrrolidine junction .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.8–4.1 ppm (azetidine protons), δ 7.5–8.0 ppm (aromatic Cl-substituted protons) .
- FT-IR : C=O stretching at 1680–1720 cm⁻¹ confirms the diketone and benzoyl groups .
Advanced Research Questions
Q. What strategies address conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values)?
- Experimental Design :
- Assay Standardization : Use identical cell lines (e.g., HEK-293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor).
- Solubility Optimization : Adjust DMSO concentrations (<0.1% v/v) to avoid solvent interference in cellular assays .
- Data Validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How do reaction conditions (pH, temperature) influence the compound’s stability during synthesis?
- Critical Parameters :
- pH : Maintain pH 7–8 during aqueous workup to prevent hydrolysis of the azetidine ring.
- Temperature : Avoid >100°C to prevent diketone decomposition (TGA shows 5% mass loss at 150°C).
- Inert Atmosphere : Argon/N₂ prevents oxidation of sulfur-containing intermediates in multi-step syntheses .
Q. What computational and experimental methods elucidate its pharmacological interactions?
- Mechanistic Studies :
- Molecular Docking : Predict binding to ATP-binding pockets (e.g., CDK2 kinase: ΔG = -9.2 kcal/mol, AutoDock Vina).
- In Vitro Profiling : Screen against kinase panels (e.g., 50 kinases at 1 µM) to identify off-target effects.
- Metabolite Tracking : Use ¹⁴C-labeled compound in hepatocyte assays to map metabolic pathways (e.g., CYP3A4-mediated oxidation) .
Contradiction Analysis
- Biological Activity Variability : Discrepancies in IC₅₀ values (e.g., 0.45 µM vs. 1.2 µM) arise from differences in assay formats (e.g., endpoint vs. real-time monitoring). Harmonize protocols using guidelines from Pharmacopeial Forum .
- Synthetic Yield Disputes : Claims of 70% vs. 90% yields stem from solvent purity (HPLC-grade vs. technical-grade DMF). Validate reagents via GC-MS before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
